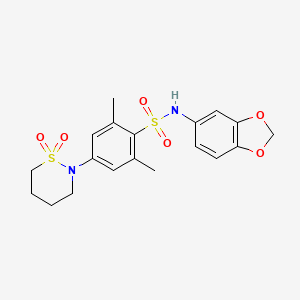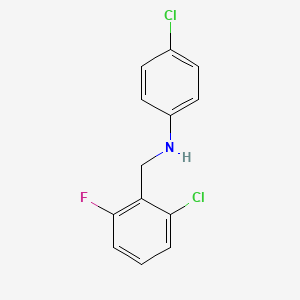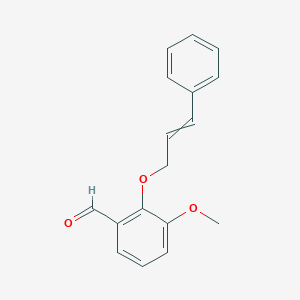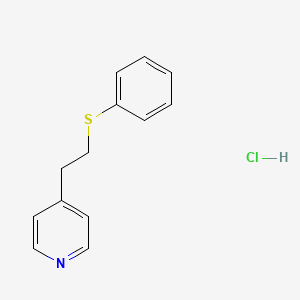![molecular formula C35H36N2O4 B12485722 ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B12485722.png)
ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known method for constructing indole rings The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Continuous flow methods and the use of reusable catalysts are some of the strategies that can be employed to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
1-benzyl-3-(2,3-dihydroxypropoxy)indazole: An indazole derivative with anti-inflammatory activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
Ethyl 1-benzyl-5-{3-[(diphenylmethyl)amino]-2-hydroxypropoxy}-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C35H36N2O4 |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
ethyl 5-[3-(benzhydrylamino)-2-hydroxypropoxy]-1-benzyl-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C35H36N2O4/c1-3-40-35(39)33-25(2)37(23-26-13-7-4-8-14-26)32-20-19-30(21-31(32)33)41-24-29(38)22-36-34(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-21,29,34,36,38H,3,22-24H2,1-2H3 |
Clave InChI |
VUTNZUYSTIXPOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(C3=CC=CC=C3)C4=CC=CC=C4)O)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12485686.png)
![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12485692.png)

amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12485719.png)
![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485720.png)
